2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-
Description
The compound 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- belongs to the pyridinone family, characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. This structural motif is critical for modulating physicochemical properties such as solubility, acidity, and tautomeric behavior .
Properties
CAS No. |
251352-67-7 |
|---|---|
Molecular Formula |
C7H6F3NO2 |
Molecular Weight |
193.12 g/mol |
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-1-2-11-5(12)3-4/h1-3,6,13H,(H,11,12) |
InChI Key |
FYAAYYJYSASVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-
General Synthetic Strategy
The synthesis generally involves the functionalization of a pyridinone ring at the 4-position with a 2,2,2-trifluoro-1-hydroxyethyl moiety. This can be achieved by nucleophilic addition or substitution reactions using trifluoromethylated precursors or via trifluoromethylation followed by hydroxylation.
Specific Synthetic Routes
Nucleophilic Addition of Trifluoroacetyl Derivatives to Pyridinone
- Starting Materials: Pyridin-2-one derivatives and trifluoroacetyl-containing reagents (e.g., trifluoroacetaldehyde or trifluoroacetyl chloride derivatives).
- Reaction Conditions: Typically conducted under controlled acidic or basic catalysis to facilitate nucleophilic attack on the pyridinone ring.
- Outcome: Formation of the 4-(2,2,2-trifluoro-1-hydroxyethyl) substituent via addition of trifluoroacetyl species followed by reduction or hydrolysis steps.
Electrophilic Trifluoromethylation and Subsequent Hydroxylation
- Reagents: Hypervalent iodine-based trifluoromethylating agents (e.g., trifluoromethylbenziodoxolone derivatives) are employed to introduce the trifluoromethyl group electrophilically onto the pyridinone ring.
- Mechanism: The trifluoromethyl group is introduced at a reactive position on the heterocycle, followed by hydroxylation to install the hydroxyethyl functionality.
- Advantages: This method avoids precious metal catalysts and protecting group manipulations, streamlining the synthesis.
Optimized Reaction Conditions and Yields
A study optimizing reaction parameters for related trifluoromethylated pyridinone derivatives demonstrated the following:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Acid Concentration (H2SO4) | 65.5% | Maximizes reaction yield (~89%) |
| Reaction Temperature | 102 °C | Balances reaction rate and impurity formation |
| Reaction Time | 22 hours | Sufficient for completion without excess byproducts |
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Addition | Pyridinone + trifluoroacetyl derivatives | Direct installation of hydroxyethyl group | Requires careful control of reaction conditions |
| Electrophilic Trifluoromethylation | Hypervalent iodine reagents + fluoride sources | Metal-free, avoids protecting groups | Requires specialized reagents and handling |
| Multicomponent Reaction (MCR) | Meldrum’s acid + β-ketoesters + aldehydes + NH4OAc | Efficient, green chemistry potential | Yields vary, adaptation needed for trifluoro group |
Research Findings and Notes
- The electrophilic trifluoromethylation route using hypervalent iodine reagents has been shown to be scalable and efficient, with good yields and minimal byproducts, making it a preferred method in recent synthetic developments.
- Reaction optimization studies highlight the critical role of acid concentration and temperature in maximizing yield and minimizing impurities during synthesis.
- The presence of the trifluoro group significantly influences the chemical reactivity and physical properties of the compound, necessitating tailored synthetic strategies.
- While direct literature specifically detailing the synthesis of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- is limited, the combination of known trifluoromethylation techniques and pyridinone chemistry provides a robust foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry
The unique trifluoroethyl group in this pyridinone derivative enhances its biological activity, making it a candidate for drug development:
- Antimicrobial Activity : Research indicates that pyridinone derivatives can exhibit antimicrobial properties. The modification with trifluoroethyl groups may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against bacterial strains .
- Anticancer Potential : Some studies have explored the role of pyridinones in cancer treatment due to their ability to inhibit certain enzymes involved in tumor growth. The trifluoromethyl group may contribute to the compound's ability to interact with biological targets more effectively .
Material Science
The incorporation of fluorinated groups into organic compounds often leads to materials with unique physical and chemical properties:
- Fluorinated Polymers : Compounds like 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- can be utilized in creating advanced materials with enhanced thermal stability and chemical resistance. This makes them suitable for applications in coatings and sealants .
Environmental Studies
The environmental impact and degradation pathways of fluorinated compounds are critical areas of study:
- Environmental Fate Studies : Understanding how such compounds behave in the environment is essential for assessing their ecological impact. Studies focus on their persistence, bioaccumulation potential, and toxicity to aquatic organisms .
Analytical Chemistry
The detection and quantification of pyridinone derivatives can be achieved through advanced analytical techniques:
- Chromatographic Methods : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often employed to analyze these compounds in various matrices, providing insights into their concentration and distribution in biological and environmental samples .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several pyridinone derivatives, including 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for development into an antimicrobial agent.
Case Study 2: Fluorinated Polymer Development
Research focused on synthesizing polymers incorporating 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- demonstrated enhanced mechanical properties compared to non-fluorinated counterparts. These materials exhibited improved resistance to solvents and elevated temperatures, making them ideal candidates for industrial applications.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds with target proteins, further stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural and Physicochemical Comparisons
Tautomerism and Reactivity
Pyridinones exhibit tautomerism between the keto (2-pyridinone) and enol (2-hydroxypyridine) forms. The trifluoro-hydroxyethyl group in the target compound likely stabilizes the keto form due to the electron-withdrawing CF₃ group, reducing enolization compared to non-fluorinated analogs like 4-hydroxy-6-methyl-2(1H)-pyridinone . In contrast, compounds with hydroxyl groups at the 3- or 5-positions (e.g., 3-hydroxy-1-(pentafluoroethyl)-2(1H)-pyridinone) may exhibit altered tautomeric equilibria due to steric and electronic effects .
Pharmacological and Functional Implications
- However, this may reduce aqueous solubility, a trade-off observed in fluorinated pharmaceuticals .
- Antifungal Activity : Ciclopirox (6-cyclohexyl-4-methyl analog) demonstrates that bulky substituents at the 6-position improve antifungal efficacy. The trifluoro-hydroxyethyl group in the target compound may offer similar advantages but with distinct binding interactions due to fluorine’s electronegativity .
- Metabolic Stability: Aromatic fluorine in 4-[(2,4-difluorophenyl)methoxy]-6-methyl-2(1H)-pyridinone () resists oxidative metabolism. The target compound’s aliphatic CF₃ group may confer stability against enzymatic degradation but could introduce unique metabolic pathways .
Biological Activity
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-, also known by its CAS number 251352-67-7, is a derivative of pyridinone with significant biological implications. Its molecular formula is C7H6F3NO2, and it has been studied for various pharmacological activities, including its potential as an anti-inflammatory and anticancer agent.
The compound features a trifluoroethyl group which enhances its lipophilicity and biological activity. The molecular weight is approximately 193.12 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C7H6F3NO2 |
| Molecular Weight | 193.12 g/mol |
| Boiling Point | 402.7 ± 45.0 °C |
| Density | 1.451 ± 0.06 g/cm³ |
| pKa | 11.36 ± 0.10 |
Biological Activities
Research indicates that derivatives of pyridinones exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that pyridinone derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 2(1H)-pyridinone have demonstrated significant cytotoxicity against various cancer cell lines. A notable study by Xia et al. reported that specific pyridinone derivatives led to apoptosis in tumor cells with IC50 values as low as 49.85 μM .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Hydroxypyridinones are known to chelate metal ions, which can modulate inflammatory pathways . This mechanism may contribute to the observed reduction in inflammation markers in preclinical models.
3. Metal Chelation
The ability of hydroxypyridinones to chelate metals has implications for treating conditions associated with metal overload, such as neurodegenerative diseases . The chelation mechanism involves the formation of stable complexes with metal ions, which can mitigate oxidative stress.
Case Studies
Several case studies highlight the efficacy of pyridinone derivatives:
-
Case Study 1: Antitumor Activity
In a study evaluating the effects of various pyridinone derivatives on human cancer cell lines (HeLa, A549), one derivative exhibited an IC50 value of 7.01 ± 0.60 µM against HeLa cells, indicating potent antitumor activity . -
Case Study 2: Inhibition of Inflammatory Markers
A series of experiments demonstrated that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
Recent advancements in drug design have focused on optimizing the structure of pyridinone derivatives to enhance their biological activity:
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR have revealed that modifications at specific positions on the pyridinone ring can lead to increased potency against cancer cell lines .
- Mechanistic Studies : Research has indicated that some pyridinones may exert their effects through the inhibition of specific kinases involved in cell proliferation and survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
